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Abstract

CP-640186 hydrochloride is a potent, orally active, and cell-permeable small molecule
inhibitor of acetyl-CoA carboxylase (ACC), a critical enzyme in the regulation of fatty acid
metabolism. Developed by Pfizer, this compound has demonstrated significant potential in
preclinical studies for the treatment of metabolic disorders. This technical guide provides a
comprehensive overview of the discovery, mechanism of action, and synthesis of CP-640186
hydrochloride, intended for researchers and professionals in the field of drug development.
The document summarizes key quantitative data, outlines experimental methodologies for its
biological evaluation, and presents visual representations of its targeted signaling pathway and
a proposed synthetic workflow.

Discovery and Rationale

CP-640186 was identified through high-throughput screening as an isozyme-nonselective
inhibitor of both ACC1 and ACC2.[1] The rationale for targeting ACC stems from its central role
in fatty acid homeostasis. ACC catalyzes the irreversible carboxylation of acetyl-CoA to
produce malonyl-CoA, the rate-limiting step in fatty acid biosynthesis. Malonyl-CoA also acts as
an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), an enzyme essential for the
transport of long-chain fatty acids into the mitochondria for oxidation.
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By inhibiting both ACC1 and ACC2, CP-640186 was designed to simultaneously decrease de
novo lipogenesis and increase fatty acid oxidation. This dual mechanism of action presented a
promising therapeutic strategy for metabolic diseases characterized by ectopic lipid
accumulation and insulin resistance, such as obesity and type 2 diabetes.[2] CP-640186 was
developed as an analog of an earlier compound, CP-610431, with improved metabolic stability.

[1]

Mechanism of Action

CP-640186 acts as a potent, reversible, and non-competitive inhibitor of acetyl-CoA
carboxylase.[3] It binds to the carboxyltransferase (CT) domain of ACC, preventing the transfer
of a carboxyl group from biotin to acetyl-CoA, the second half-reaction of the ACC-catalyzed
process. The inhibition is uncompetitive with respect to ATP and non-competitive with respect
to acetyl-CoA and bicarbonate.[3]

Signaling Pathway

The inhibition of ACC by CP-640186 leads to a reduction in intracellular malonyl-CoA levels.
This has two major downstream effects:

e Inhibition of Fatty Acid Synthesis: Reduced malonyl-CoA levels limit the substrate available
for fatty acid synthase (FAS), thereby decreasing the synthesis of new fatty acids.

» Stimulation of Fatty Acid Oxidation: The decrease in malonyl-CoA relieves the inhibition of
CPT1, allowing for increased transport of fatty acids into the mitochondria and subsequent 3-
oxidation.

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.selleckchem.com/products/cp-640186-hydrochloride.html
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Developing_a_Bioassay_for_Spirodionic_Acid_Activity.pdf
https://www.selleckchem.com/products/cp-640186.html
https://www.selleckchem.com/products/cp-640186.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10774780?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory
Check Availability & Pricing

CP-640186 Acetyl-CoA

Substrate

Acetyl-CoA Carboxylase
(ACC1 & ACC2)

Malonyl-CoA

Substrate Inhibits

Fatty Acid Synthase Carnitine Palmitoyl-
transferase 1 (CPT1)

Fatty Acid Synthesis Fatty Acid Oxidation
(Lipogenesis) (B-oxidation)

Click to download full resolution via product page

Figure 1: Mechanism of action of CP-640186 on the fatty acid metabolism pathway.

Quantitative Data

The following tables summarize the key in vitro and in vivo pharmacological data for CP-
640186.

Table 1: In Vitro Inhibitory Activity of CP-640186
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Target Species ICs0 (NM) Reference
ACC1 Rat (liver) 53 [2][4]

ACC2 Rat (skeletal muscle) 61 [2][4]
ACC1 & ACC2 Human ~55 [1]

Cell Line Assay ECso Reference
Fatty Acid Synthesis

HepG2 o 0.62 pM [4]
Inhibition
Triglyceride Synthesis

HepG2 - 8 uM [4]
Inhibition
Fatty Acid Oxidation

Cc2C12 _ _ 57 nM [1]
Stimulation

Rat Epitrochlearis Fatty Acid Oxidation

1.3 uM [1]

Muscle

Stimulation

Table 3: In Vivo Efficacy of CP-640186
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Animal Model Effect EDso (mg/kg) Reference
Hepatic Malonyl-CoA

Rats _ 55 [3]
Reduction

Soleus Muscle
Rats Malonyl-CoA 6 [3]

Reduction

Quadriceps Muscle
Rats Malonyl-CoA 15 [3]

Reduction

Cardiac Muscle
Rats Malonyl-CoA 8 [3]

Reduction

Fatty Acid Synthesis
Rats o 13 [3]
Inhibition

) Fatty Acid Synthesis
CD1 Mice O 11 [3]
Inhibition

) Fatty Acid Synthesis
ob/ob Mice o 4 [3]
Inhibition

Whole Body Fatty
Rats ) o ~30 [3]
Acid Oxidation

Table 4: Pharmacokinetic Properties of CP-640186 in
Male Sprague-Dawley Rats
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BENGHE

Parameter Value Dosing Reference

5 mg/kg i.v. or 10

Plasma Half-life (t1/2) 15h [3]
mg/kg p.o.
Bioavailability (F) 39% 10 mg/kg p.o. [3]
Plasma Clearance ) ]
65 mL/min/kg 5 mg/kg i.v. [3]
(Clp)
Volume of Distribution 5 Lik & malka 3]
m V.
(Vdss) J I
Tmax (oral) 1.0h 10 mg/kg p.o. [3]
Cmax (oral) 345 ng/mL 10 mg/kg p.o. [3]
AUCo-oo (oral) 960 ng-h/mL 10 mg/kg p.o. [3]

Experimental Protocols
In Vitro ACC Inhibition Assay

A representative protocol for determining the in vitro inhibitory activity of CP-640186 against
ACC1 and ACC2 is as follows:

e Enzyme Source: Recombinant human or rat ACC1 and ACC2 expressed in and purified from
Sf9 insect cells.

» Assay Principle: The activity of ACC is measured by quantifying the incorporation of
[**C]bicarbonate into acid-stable malonyl-CoA.

» Reaction Mixture: A typical reaction mixture contains assay buffer (e.g., 50 mM HEPES, pH
7.5, 2 mM DTT, 5 mM MgClz, 5 mM citrate), ATP, acetyl-CoA, and [**C]bicarbonate.

e Procedure: a. CP-640186 is serially diluted in DMSO and pre-incubated with the ACC
enzyme in the assay buffer. b. The enzymatic reaction is initiated by the addition of the
substrate mixture. c. The reaction is allowed to proceed for a defined period at a controlled
temperature (e.g., 37°C) and is then terminated by the addition of acid (e.g., HCI). d. The
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acid-stable radioactivity, corresponding to the amount of [**C]malonyl-CoA formed, is
determined by scintillation counting.

o Data Analysis: ICso values are calculated by fitting the dose-response data to a four-
parameter logistic equation.

Cellular Fatty Acid Synthesis Assay

The effect of CP-640186 on de novo fatty acid synthesis in cultured cells (e.g., HepG2) can be
assessed as follows:

Cell Culture: HepG2 cells are cultured in a suitable medium (e.g., DMEM) supplemented with
fetal bovine serum.

o Treatment: Cells are pre-incubated with varying concentrations of CP-640186 for a specified
duration.

e Labeling: [**C]Acetate is added to the culture medium, and the cells are incubated to allow
for its incorporation into newly synthesized lipids.

 Lipid Extraction: After the labeling period, the cells are washed, and total lipids are extracted
using a suitable solvent system (e.g., chloroform:methanol).

» Quantification: The radioactivity incorporated into the lipid fraction is measured by
scintillation counting.

o Data Analysis: ECso values are determined from the dose-response curve of inhibition of
[**C]Jacetate incorporation.

Synthesis of CP-640186 Hydrochloride

While a detailed, publicly available step-by-step synthesis protocol for CP-640186
hydrochloride has not been identified in the surveyed literature, a plausible retrosynthetic
analysis and general synthetic approach for this class of N-substituted bipiperidylcarboxamide
compounds can be proposed. The core structure consists of a bipiperidine moiety, an
anthracene carbonyl group, and a morpholino methanone group.
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A likely synthetic strategy would involve the coupling of three key fragments: a protected (R)-3-
(morpholine-4-carbonyl)piperidine, a protected 4-piperidone, and 9-anthracenecarboxylic acid.

Starting Materials

Reductive Amination

[Protected Bipiperidine)

Deprotection

Bipiperidine Amine

Amide Coupling

CP-640186

Salt Formation

CP-640186 Hydrochloride
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Figure 2: A proposed high-level workflow for the synthesis of CP-640186 Hydrochloride.

Proposed Synthetic Steps:

o Formation of the Bipiperidine Core: The bipiperidine scaffold could be assembled via a
reductive amination reaction between a protected (R)-3-(morpholine-4-carbonyl)piperidine
and a protected 4-piperidone.

» Deprotection: The protecting group on the secondary amine of the newly formed bipiperidine
would then be removed.

o Amide Coupling: The resulting bipiperidine amine would be coupled with 9-
anthracenecarboxylic acid using standard peptide coupling reagents (e.g., HATU, HOBt, or
activation as an acid chloride) to form the final amide bond.

e Salt Formation: Finally, treatment of the free base of CP-640186 with hydrochloric acid would
yield the hydrochloride salt.

Conclusion

CP-640186 hydrochloride is a well-characterized and potent inhibitor of acetyl-CoA
carboxylase with a clear mechanism of action and demonstrated efficacy in preclinical models
of metabolic disease. Its ability to concurrently inhibit fatty acid synthesis and promote fatty acid
oxidation makes it a valuable research tool for studying lipid metabolism and a promising lead
compound for the development of therapeutics for metabolic disorders. While a detailed
synthesis protocol is not publicly available, the general synthetic strategies for this class of
molecules are well-established. This guide provides a comprehensive summary of the key data
and methodologies associated with the discovery and preclinical development of CP-640186
hydrochloride, serving as a valuable resource for researchers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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